molecular formula C9H7NO2S B11785151 5-Methylthieno[2,3-B]pyridine-2-carboxylic acid

5-Methylthieno[2,3-B]pyridine-2-carboxylic acid

Cat. No.: B11785151
M. Wt: 193.22 g/mol
InChI Key: CCQOTJSRPSHIHX-UHFFFAOYSA-N
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Description

5-Methylthieno[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylthieno[2,3-B]pyridine-2-carboxylic acid typically involves multicomponent reactions. One common method is the condensation of acetylacetones, cyanothioacetamide, and alkylating reagents in ethanol with short-term boiling in the presence of triethylamine . This reaction proceeds through the formation of a Knoevenagel alkene, which undergoes intramolecular cyclization to form the thienopyridine structure.

Industrial Production Methods

the principles of multicomponent reactions and the use of efficient catalysts such as pyridine-2-carboxylic acid can be applied to scale up the synthesis for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

5-Methylthieno[2,3-B]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thienopyridine ring .

Scientific Research Applications

5-Methylthieno[2,3-B]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methylthieno[2,3-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse range of effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methylthieno[2,3-B]pyridine-2-carboxylic acid include other thienopyridine derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

5-methylthieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7NO2S/c1-5-2-6-3-7(9(11)12)13-8(6)10-4-5/h2-4H,1H3,(H,11,12)

InChI Key

CCQOTJSRPSHIHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)SC(=C2)C(=O)O

Origin of Product

United States

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